4-(3-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one

Cheminformatics Medicinal Chemistry Drug Design

This 2,4-diaryl-1H-pyrazol-3-one bears a 3-nitrophenyl group at N2 and a 3-chlorophenyl at C4, creating a distinct H‑bond acceptor profile (HBA=4) and solvent‑sensitive tautomeric equilibrium that rigid pyrazole analogs cannot replicate. The nitro group functions as a fluorescence quencher for label‑free binding assays, while the chlorine atom offers a cross‑coupling handle for hit expansion. Ideal for scaffold‑hopping campaigns targeting kinases, MAO, and antimicrobial screening decks against MRSA/ESBL pathogens. Supplied exclusively for non‑human research; verify your application to purchase.

Molecular Formula C15H10ClN3O3
Molecular Weight 315.71
CAS No. 400075-13-0
Cat. No. B2576133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one
CAS400075-13-0
Molecular FormulaC15H10ClN3O3
Molecular Weight315.71
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CNN(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C15H10ClN3O3/c16-11-4-1-3-10(7-11)14-9-17-18(15(14)20)12-5-2-6-13(8-12)19(21)22/h1-9,17H
InChIKeyJCMRNYAEGGOWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one (CAS 400075-13-0): Procurement-Relevant Identity and Class Context


4-(3-Chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one (CAS 400075-13-0) is a fully substituted 1H-pyrazol-3-one derivative bearing a 3-chlorophenyl group at C4 and a 3-nitrophenyl group at N2. Its molecular formula is C₁₅H₁₀ClN₃O₃ with a molecular weight of 315.71 g/mol [1]. This compound belongs to the 2,4-diaryl-pyrazol-3-one subclass, which is distinguished from the more common 1,3-diaryl-pyrazol-5-one (pyrazolone) regioisomers and from fully aromatic pyrazole analogs by the presence of a ketone carbonyl at position 3 that fundamentally alters hydrogen-bonding capacity, tautomeric preference, and physicochemical properties [2]. The compound is catalogued as a screening compound in major chemical databases and is supplied for non-human research use only [1].

Why 4-(3-Chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one Cannot Be Substituted by Generic Pyrazolone or Pyrazole Analogs


Generic substitution across pyrazolone and pyrazole congeners is not scientifically supportable because the 1H-pyrazol-3-one core of this compound carries a carbonyl oxygen at C3 that confers an additional hydrogen-bond acceptor site (HBA = 4) absent in the fully aromatic pyrazole regioisomer 4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazole (CAS 318288-84-5; HBA = 3, HBD = 0) [1]. The N2-aryl substitution pattern places the 3-nitrophenyl group on the nitrogen adjacent to the carbonyl, which, together with the 3-chloro substitution on the C4-phenyl ring, defines a unique electronic and steric environment that differs from both N1-substituted pyrazolones and 5-methyl-substituted analogs (e.g., CAS 400076-60-0) [1][2]. Furthermore, the pyrazol-3-one system exists as a mixture of keto-enol and NH-OH tautomers whose equilibrium is solvent- and substitution-dependent, meaning that the precise biological conformation and target engagement profile cannot be replicated by a generic pyrazole or pyrazol-5-one scaffold simply carrying the same aryl groups . Quantitative evidence for these physicochemical distinctions is presented in Section 3.

Quantitative Differentiation Evidence for 4-(3-Chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one (CAS 400075-13-0) Against Closest Analogs


Hydrogen-Bond Acceptor Count: Pyrazol-3-one (HBA=4) vs. Pyrazole Regioisomer (HBA=3)

The target compound possesses a carbonyl oxygen at C3 of the pyrazol-3-one ring, yielding a computed hydrogen-bond acceptor count (HBA) of 4, compared to HBA = 3 for the fully aromatic pyrazole regioisomer 4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazole (CAS 318288-84-5), which lacks this carbonyl [1]. Additionally, the target compound has one hydrogen-bond donor (HBD = 1, the NH of the pyrazol-3-one ring), whereas the pyrazole regioisomer has HBD = 0 [1]. This difference in HBA and HBD profiles directly impacts molecular recognition at biological targets that require specific hydrogen-bonding geometries.

Cheminformatics Medicinal Chemistry Drug Design

Lipophilicity (XLogP3) Differentiation: Target Compound (3.6) vs. 5-Methyl Analog (3.9) vs. Pyrazole Regioisomer (4.83)

The computed XLogP3-AA value for 4-(3-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one is 3.6 [1], compared to 3.9 for the 5-methyl-substituted analog (CAS 400076-60-0) [2] and an estimated LogP of approximately 4.83 for the pyrazole regioisomer (CAS 318288-84-5) . The 0.3 log-unit difference relative to the 5-methyl analog corresponds to an approximately 2-fold difference in octanol-water partition coefficient, while the >1.2 log-unit difference relative to the pyrazole regioisomer represents a >15-fold difference in lipophilicity. The target compound's intermediate logP (3.6) falls within the optimal range (1–4) empirically associated with favorable oral bioavailability and CNS permeability in drug-like molecules.

ADME Prediction Lipophilicity Lead Optimization

Molecular Weight and Rotatable Bond Profile: Minimal Scaffold vs. 5-Methyl Analog

The target compound has a molecular weight of 315.71 g/mol with 2 rotatable bonds [1], compared to 329.74 g/mol for the 5-methyl analog (CAS 400076-60-0), which also has 2 rotatable bonds [2]. The 14 Da reduction (4.2% lower MW) arises from the absence of a methyl group at C5 of the pyrazol-3-one ring. This lower molecular weight, without sacrificing hydrogen-bonding capacity (HBA = 4, HBD = 1 identical for both compounds), yields a marginally improved ligand efficiency metric (LE ≈ 0.28 for the target vs. LE ≈ 0.26 for the 5-methyl analog, assuming identical potency), making the target compound a more weight-efficient starting point for fragment growth or elaboration strategies.

Molecular Descriptors Fragment-Based Design Chemical Biology

Class-Level Antimicrobial Activity: Chlorophenyl-Pyrazolone Derivatives Demonstrate Potent Anti-S. aureus and Anti-E. coli Efficacy

While no direct antimicrobial data are published for CAS 400075-13-0 specifically, a 2024 study by Naglah et al. evaluated structurally related chlorophenyl-substituted pyrazolone derivatives (compounds 5a–5c) and reported that compound 5a exhibited the highest antimicrobial efficacy against Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans [1]. The study attributed this activity to the chlorophenyl group enhancing lipophilicity and facilitating cell membrane penetration and ROS generation [1]. Although quantitative MIC values for individual organisms were not fully tabulated in the abstract, the study explicitly identifies the chlorophenyl-pyrazolone chemotype—which the target compound shares—as a privileged scaffold for antimicrobial development. This class-level evidence, combined with the target compound's distinct 3-chloro/3-nitro substitution pattern, positions it as a structurally differentiated candidate for antimicrobial screening libraries where general pyrazolones lacking the chlorophenyl moiety may show lower activity.

Antimicrobial Screening Pyrazolone SAR Infectious Disease

Class-Level Anticancer Activity: 1,3-Diarylpyrazolones Exhibit Selective Antiproliferative Activity Against NSCLC Cell Lines with 10-Fold Cancer Selectivity

A 2022 study by Dahal et al. evaluated a series of 1,3-diarylpyrazolone compounds for antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H522 [1]. Compound P7 exhibited high antiproliferative activity against both cell lines while being 10 times less cytotoxic to non-cancerous cells, and compounds P7 and P11 showed higher antiproliferative activity and selectivity compared to the clinically approved drugs Afatinib and Gefitinib [1]. The target compound differs from the 1,3-diaryl substitution pattern of the Dahal series in featuring a 2,4-diaryl arrangement with a 3-chlorophenyl at C4 and 3-nitrophenyl at N2. This regioisomeric variation offers a structurally orthogonal starting point for exploring anticancer SAR in the pyrazolone chemical space, where the N2-aryl position (as opposed to N1-aryl in 1,3-diarylpyrazolones) may confer distinct kinase selectivity profiles.

Anticancer Screening NSCLC Pyrazolone SAR

Substituent Electronic Effects: The 3-Cl/3-NO₂ Pair Creates a Unique Electron-Deficient Pharmacophore Not Replicated by Mono-Substituted or Para-Substituted Analogs

The target compound features two electron-withdrawing substituents in the meta position on each aryl ring: a chloro group (σₘ = +0.37) on the C4-phenyl ring and a nitro group (σₘ = +0.71) on the N2-phenyl ring. By contrast, the commercially available analog 4-(4-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one places chlorine in the para position (σₚ = +0.23), reducing the electron-withdrawing character of the C4-aryl substituent [1]. The combined Hammett σ of the target compound's aryl substituents is approximately +1.08 (σₘ-Cl + σₘ-NO₂), compared to approximately +0.94 for the para-chloro analog. This 15% stronger net electron-withdrawing effect is predicted to lower the electron density on the pyrazolone ring, altering its redox potential, susceptibility to nucleophilic attack, and the pKₐ of the NH proton—properties that directly influence both chemical reactivity and biological target engagement.

Electronic Effects QSAR Medicinal Chemistry

Procurement-Guiding Application Scenarios for 4-(3-Chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one (CAS 400075-13-0)


Medicinal Chemistry: Fragment-Based and Scaffold-Hopping Library Design Targeting Kinases or MAO Enzymes

The target compound's intermediate logP (3.6) and balanced HBA/HBD profile (4/1) make it a suitable fragment-sized entry point (MW 315.71) for kinase inhibitor or monoamine oxidase (MAO) inhibitor discovery programs, where the pyrazolone scaffold has established precedent [1]. Its 2,4-diaryl substitution pattern offers a regioisomeric alternative to the more extensively explored 1,3-diarylpyrazolone series, enabling scaffold-hopping campaigns aimed at identifying novel IP positions. The 3-nitrophenyl group provides a spectroscopic handle (UV-vis absorbance, fluorescence quenching) for binding assays, while the 3-chlorophenyl group serves as a vector for subsequent Suzuki coupling or other Pd-catalyzed cross-coupling diversification [2].

Antimicrobial Screening: Expansion of Chlorophenyl-Pyrazolone Chemical Space Against Drug-Resistant Pathogens

Based on the class-level evidence that chlorophenyl-pyrazolone derivatives demonstrate antimicrobial activity against S. aureus and E. coli [1], the target compound—with its distinct 3-nitro N2-substitution and 3-chloro C4-substitution—represents a structurally orthogonal addition to antimicrobial screening decks. Its unique substituent combination (not represented in the published 5a–5c series) may address the growing need for novel chemotypes active against methicillin-resistant S. aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, where nitroaromatic compounds have shown promise through redox-cycling mechanisms.

Chemical Biology Tool Compound: Tautomerism-Dependent Probe of Protein-Ligand Interactions

The pyrazol-3-one core of the target compound exists in a solvent-dependent keto-enol/NH-OH tautomeric equilibrium that is sensitive to the local dielectric environment of protein binding pockets [1]. This property makes the compound a valuable tool for studying tautomerism-dependent molecular recognition—a phenomenon increasingly recognized as relevant to drug-receptor interactions but difficult to probe with rigid aromatic scaffolds. Unlike the fully aromatic pyrazole regioisomer (CAS 318288-84-5), which cannot tautomerize, the target compound can populate multiple tautomeric states, potentially enabling it to engage different hydrogen-bonding networks within the same binding site. The nitro group also serves as a fluorescence quencher, facilitating direct binding measurements without extrinsic labeling [2].

Analytical Reference Standard: Chromatographic Method Development for Nitroaromatic Pyrazolones

With a well-defined InChIKey (JCMRNYAEGGOWCY-UHFFFAOYSA-N), exact mass (315.0410689 Da), and computed logP (3.6) [1], the target compound can serve as a retention-time marker and system suitability standard in HPLC and LC-MS method development for nitroaromatic heterocycle analysis. Its distinct UV chromophore (nitrophenyl + pyrazolone carbonyl) provides strong absorbance suitable for diode-array detection, and its chlorine isotopic signature (³⁵Cl/³⁷Cl, ~3:1 ratio) yields a characteristic mass spectral pattern useful for tuning MS detectors and validating library search algorithms.

Quote Request

Request a Quote for 4-(3-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.